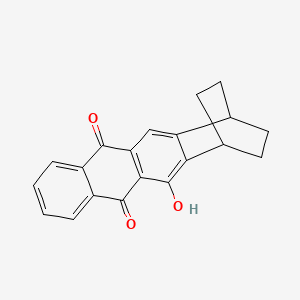
5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethanotetracene-6,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethanotetracene-6,11-dione is an organic compound with a complex structure that includes multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethanotetracene-6,11-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are cost-effective and efficient. These methods often utilize continuous flow reactors and optimized reaction conditions to produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethanotetracene-6,11-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway to synthesize derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethanotetracene-6,11-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethanotetracene-6,11-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: Shares a similar tetrahydro structure but lacks the hydroxy and ethanotetracene groups.
1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene: Contains similar hydroxy and tetrahydro groups but differs in the overall structure.
Uniqueness
5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethanotetracene-6,11-dione is unique due to its specific combination of functional groups and fused ring structure.
Properties
CAS No. |
90633-62-8 |
|---|---|
Molecular Formula |
C20H16O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-hydroxypentacyclo[14.2.2.02,15.04,13.06,11]icosa-2,4(13),6,8,10,14-hexaene-5,12-dione |
InChI |
InChI=1S/C20H16O3/c21-18-12-3-1-2-4-13(12)19(22)17-15(18)9-14-10-5-7-11(8-6-10)16(14)20(17)23/h1-4,9-11,23H,5-8H2 |
InChI Key |
CORKQSIQALFXAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C3=CC4=C(C(=C23)O)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


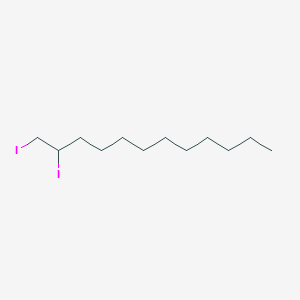
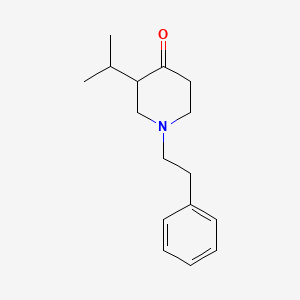
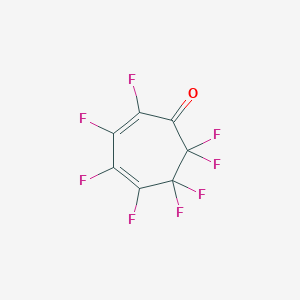
![1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14356187.png)
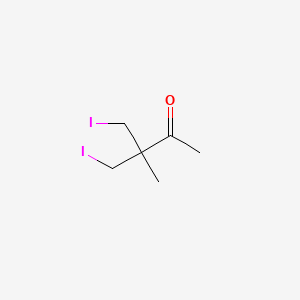
![2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine](/img/structure/B14356202.png)
![5-Fluoro-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14356208.png)
![Ethyl 3-[1-(benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B14356217.png)
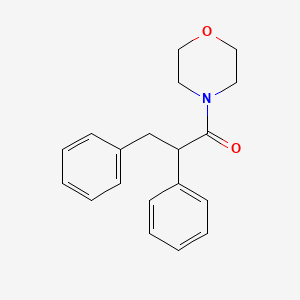


![1-[(4-Methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B14356238.png)
![Cyclohexanone, 2,6-bis[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B14356246.png)
![1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene](/img/structure/B14356249.png)
